BW 245C

Vue d'ensemble

Description

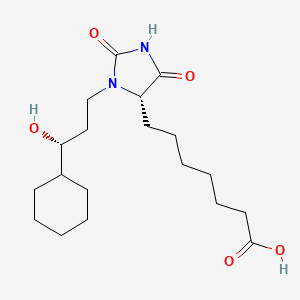

BW 245C, également connu sous le nom d’acide (R,S)-(±)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoïque, est un agoniste puissant du récepteur des prostanoides. Il a une formule moléculaire de C19H32N2O5 et un poids moléculaire de 368,47. Ce composé est connu pour sa forte sélectivité envers le récepteur DP des prostanoides, ce qui en fait un outil précieux dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du BW 245C implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la chromatographie pour la purification. Le composé est généralement stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le BW 245C subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.

Réduction : Les groupes carbonyle peuvent être réduits pour former des alcools.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle imidazolidine.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, tels que des cétones, des alcools et des imidazolidines substituées .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les récepteurs des prostanoides et leurs voies de signalisation.

Biologie : Employé dans la recherche sur la signalisation cellulaire et les interactions récepteur-ligand.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans des affections telles que les accidents vasculaires cérébraux et les réponses allergiques.

Applications De Recherche Scientifique

Pharmacological Applications

-

Neurological Disorders

- Stroke Treatment : BW 245C has shown promise in reducing brain infarction and improving cerebral blood flow (CBF) in animal models of stroke. In wild-type mice, administration of this compound significantly decreased brain infarction when given shortly after stroke onset, indicating its potential as a neuroprotective agent .

- Mechanism : The neuroprotective effects are attributed to its ability to enhance CBF and attenuate functional deficits post-stroke through DP receptor activation .

-

Ocular Applications

- Intraocular Pressure Reduction : this compound has been investigated for its efficacy in lowering intraocular pressure, which is beneficial in treating glaucoma. However, its clinical application is limited due to side effects that can occur outside the eye .

- Comparative Efficacy : Studies have compared this compound with other prostaglandin analogs, highlighting its potency and selectivity towards DP receptors in ocular tissues .

-

Cardiovascular Effects

- Platelet Aggregation Inhibition : this compound has demonstrated the ability to inhibit platelet aggregation in human subjects. In a clinical study, it significantly reduced aggregation responses to adenosine diphosphate (ADP) at specific doses .

- Vascular Responses : The compound has been shown to increase transendothelial electrical resistance in endothelial cells, suggesting potential applications in vascular health and disease management .

Table 1: Summary of Research Findings on this compound

Detailed Case Study Analysis

- Stroke Model Study

- Human Clinical Trials

Mécanisme D'action

Le BW 245C exerce ses effets en activant sélectivement le récepteur DP des prostanoides. Cette activation conduit à la production d’adénosine monophosphate cyclique (AMPc) par le couplage du récepteur à une protéine Gs et à l’adénylyl cyclase. L’augmentation des niveaux d’AMPc déclenche diverses voies de signalisation en aval, entraînant les effets physiologiques observés .

Comparaison Avec Des Composés Similaires

Composés similaires

Prostaglandine D2 (PGD2) : Un autre prostanoïde qui active également le récepteur DP, mais avec une sélectivité plus faible que le BW 245C.

Iloprost : Un analogue synthétique de la prostacycline qui active le récepteur IP, mais peut également interagir avec le récepteur DP.

Unicité du this compound

Le this compound est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur DP des prostanoides. Cela en fait un outil précieux pour étudier les effets spécifiques de l’activation du récepteur DP sans effets hors cible importants .

Activité Biologique

BW 245C is a selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor. It has been extensively studied for its biological activities, particularly in relation to neuroprotection, inflammation, and allergic responses. This article summarizes key findings from various studies regarding the biological activity of this compound, incorporating data tables and research findings.

Overview of this compound

- Chemical Classification : this compound is classified as a prostanoid receptor agonist.

- Selectivity : It has a high binding affinity for the DP1 receptor (Ki = 250 nM) and exhibits lower affinities for other prostanoid receptors such as FP and EP receptors .

- Mechanism of Action : Activation of the DP1 receptor by this compound leads to increased intracellular levels of cyclic AMP (cAMP), which is crucial in mediating various physiological responses .

Neuroprotective Effects

This compound has shown significant neuroprotective effects in various experimental models:

- Ischemic Stroke Models : In studies involving middle cerebral artery occlusion (MCAO), this compound administration resulted in a significant reduction in infarct volume (21.0 ± 5.7%) compared to control groups . This suggests its potential as an adjunct therapeutic agent in stroke management.

- Excitotoxicity Models : In NMDA-induced excitotoxicity models, pretreatment with this compound decreased lesion volumes significantly (up to 39.6 ± 7.6%) depending on the dosage used .

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting histamine release from mast cells:

- Histamine Release Inhibition : In vitro studies demonstrated that this compound significantly inhibited anti-IgE induced histamine release from rat peritoneal mast cells, with maximum inhibition observed at concentrations as low as .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound across different models:

Study on Ischemic Stroke

In a study conducted by Andreasson et al., this compound was shown to increase cAMP levels and protect hippocampal slice cultures against neurodegeneration induced by excitotoxic agents. The study emphasized the role of DP1 receptor activation in mitigating brain damage during ischemic events .

Study on Allergic Responses

A notable study indicated that administration of this compound reduced pulmonary allergic responses in wild-type mice, suggesting its potential therapeutic role in managing allergic diseases through modulation of PGD2 pathways .

Propriétés

IUPAC Name |

7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQIOZJEJFMOH-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223176 | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72814-32-5, 72880-75-2 | |

| Record name | rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72814-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72880-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW245C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072814325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072880752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BW-245C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B26TJM1L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BW245C?

A1: BW245C selectively binds to and activates the DP1 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of DP1 receptor activation by BW245C?

A2: DP1 activation by BW245C primarily leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), leading to various cellular responses depending on the cell type. [, , , , , , ]

Q3: How does BW245C impact cerebral blood flow (CBF)?

A3: Research indicates that BW245C treatment significantly increases basal CBF in wild-type mice. This effect is absent in DP1 knockout mice, confirming the role of DP1 in mediating this response. [, ]

Q4: Can BW245C impact hemostasis?

A4: Studies suggest that BW245C can prolong tail bleeding time and increase un-coagulated blood content, indicating a potential role in modulating hemostasis.

Q5: What are the potential implications of DP1 activation by BW245C on the immune system?

A5: Research suggests that DP1 activation by BW245C can modulate immune responses. It inhibits TNF-α-induced migration of human Langerhans cells and reduces inflammatory cell recruitment in a murine model of atopic dermatitis.

Q6: What is the molecular formula and weight of BW245C?

A6: The molecular formula of BW245C is C19H30N2O5, and its molecular weight is 366.45 g/mol.

Q7: How do structural modifications of BW245C affect its DP1 receptor activity?

A7: Specific structural modifications to the ω-chain of BW245C, such as the introduction of 13′-aza groups, resulted in analogues with increased potency in inhibiting platelet aggregation compared to BW245C.

Q8: Are there any known structural features of BW245C analogues that confer selectivity for DP1 over other prostanoid receptors?

A8: While the provided research doesn't explicitly detail specific structural features that dictate DP1 selectivity, the 13′-aza analogues demonstrated enhanced potency in inhibiting human platelet aggregation compared to BW245C, suggesting a potential for increased DP1 selectivity. Further research is necessary to fully elucidate the structural determinants of DP1 selectivity for BW245C analogues.

Q9: Has BW245C shown efficacy in any in vivo models of disease?

A9: Yes, BW245C has demonstrated efficacy in several in vivo models. For instance, it reduced brain damage and functional deficits in a mouse model of stroke [, ] and attenuated bleomycin-induced lung fibrosis in mice. Additionally, it was found to improve endothelial barrier function and reduce vascular leakage in a mouse model of inflammation.

Q10: What is the evidence supporting the use of BW245C in stroke treatment?

A10: In mouse models of stroke, BW245C administration post-stroke led to reduced infarction volume, improved neurological function, and increased cerebral blood flow, suggesting its potential as a therapeutic agent. [, ]

Q11: What is the role of BW245C in tumor models?

A11: Studies in tumor models showed that BW245C administration suppressed tumor growth and vascular leakage. DP1 deficiency, conversely, was linked to increased tumor progression and angiogenesis. These findings suggest that targeting DP1 with agonists like BW245C could be a potential therapeutic strategy for cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.